molecular formula C8H16O2 B080050 4,4-Dimethyl-2-propyl-1,3-dioxolane CAS No. 13741-61-2

4,4-Dimethyl-2-propyl-1,3-dioxolane

Cat. No.: B080050
CAS No.: 13741-61-2
M. Wt: 144.21 g/mol
InChI Key: ASGJWJIFWZSCDB-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-propyl-1,3-dioxolane is a heterocyclic organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered rings containing two oxygen atoms at the 1 and 3 positions. This compound is characterized by its unique structure, which includes two methyl groups and a propyl group attached to the dioxolane ring. It is used in various chemical processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Dimethyl-2-propyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous removal of water to ensure high yields. The use of molecular sieves or orthoesters can also be employed to enhance the efficiency of water removal .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-2-propyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4-Dimethyl-2-propyl-1,3-dioxolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-propyl-1,3-dioxolane involves its ability to form stable cyclic structures with carbonyl compounds. The dioxolane ring acts as a protecting group, preventing unwanted reactions at the carbonyl site. The formation and removal of the dioxolane ring are typically catalyzed by acids or bases, depending on the specific reaction conditions .

Comparison with Similar Compounds

Comparison:

    1,3-Dioxane vs. 4,4-Dimethyl-2-propyl-1,3-dioxolane: 1,3-Dioxane has a larger ring size, which can affect its stability and reactivity.

    1,2-Dioxolane vs. This compound: 1,2-Dioxolane is a peroxide and has different reactivity compared to the acetal structure of this compound.

Properties

IUPAC Name

4,4-dimethyl-2-propyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-5-7-9-6-8(2,3)10-7/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGJWJIFWZSCDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1OCC(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80929785
Record name 4,4-Dimethyl-2-propyl-1,3-dioxolane
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Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13741-61-2
Record name 4,4-Dimethyl-2-propyl-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13741-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Dimethyl-2-propyl-1,3-dioxolane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4-Dimethyl-2-propyl-1,3-dioxolane
Source EPA DSSTox
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Record name 4,4-dimethyl-2-propyl-1,3-dioxolane
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